molecular formula C18H24N4O2S B5189635 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide

Cat. No.: B5189635
M. Wt: 360.5 g/mol
InChI Key: LPIUSTZPCQSUFG-UHFFFAOYSA-N
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Description

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, making them attractive for medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as PCl5 for oxidation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

5-[6-(cycloheptylamino)pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-2-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIUSTZPCQSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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